molecular formula C12H13NO B176324 N-(3-Furylmethyl)benzylamine CAS No. 179057-37-5

N-(3-Furylmethyl)benzylamine

Cat. No.: B176324
CAS No.: 179057-37-5
M. Wt: 187.24 g/mol
InChI Key: HYVHSMSLCFIRFA-UHFFFAOYSA-N
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Description

N-(3-Furylmethyl)benzylamine is an organic compound characterized by the presence of a benzylamine group attached to a 3-furylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Furylmethyl)benzylamine can be synthesized through several methods. One common approach involves the reaction of 3-furaldehyde with benzylamine. The reaction typically proceeds under mild conditions, often in the presence of a catalyst or under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve scalable and efficient synthetic routes. For instance, the use of nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent has been reported as a practical and environmentally friendly method . This method avoids the use of hazardous reagents and simplifies the purification process.

Chemical Reactions Analysis

Types of Reactions: N-(3-Furylmethyl)benzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the benzylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products:

    Oxidation: Furylmethylbenzaldehyde or furylmethylbenzoic acid.

    Reduction: Furylmethylbenzylamine derivatives or furylmethylbenzyl alcohol.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

N-(3-Furylmethyl)benzylamine has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Properties

Recent studies have highlighted the anticancer properties of benzylamine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against leukemia and solid tumor cell lines. For instance, derivatives of benzylamines have shown significant activity against various cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .

Neuroprotective Effects

The neuroprotective potential of benzylamine derivatives has also been explored. Compounds with similar functionalities have demonstrated the ability to inhibit amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology. This suggests that this compound may possess similar neuroprotective properties, warranting further investigation into its mechanism of action .

Synthesis and Functionalization

The synthesis of this compound can be achieved through various methods, including the use of palladium-catalyzed reactions and other coupling strategies.

Synthetic Routes

  • Palladium-Catalyzed C–H Activation : This method facilitates the formation of C–N bonds efficiently, allowing for the synthesis of this compound from readily available precursors .
  • Copper-Catalyzed Amination : Directed amination techniques have been employed to introduce amine functionalities into aromatic systems, which can be adapted for synthesizing this compound derivatives .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the benzene ring or the furyl group can significantly influence the compound's pharmacological properties.

Key Modifications

  • Altering substituents on the benzene ring can enhance binding affinity to target proteins.
  • Modifications on the furyl group may affect solubility and bioavailability, impacting overall efficacy in biological systems.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound and related compounds in various applications:

StudyApplicationFindings
AnticancerDemonstrated significant cytotoxicity against leukemia cell lines with specific IC50 values indicating strong inhibition.
NeuroprotectionInhibition of amyloid-beta aggregation was noted, suggesting potential use in Alzheimer's disease treatment.
SynthesisVarious synthetic routes were explored, highlighting efficient methods for producing benzylamine derivatives with potential biological activities.

Mechanism of Action

The mechanism of action of N-(3-Furylmethyl)benzylamine involves its interaction with specific molecular targets. The benzylamine group can form hydrogen bonds and engage in electrostatic interactions with enzymes or receptors, influencing their activity. The furylmethyl moiety may enhance the compound’s binding affinity and specificity, leading to its effects on biological pathways .

Comparison with Similar Compounds

    Benzylamine: A simpler analogue lacking the furylmethyl group.

    Furfurylamine: Contains a furyl group but lacks the benzyl moiety.

    N-(2-Furylmethyl)benzylamine: Similar structure but with the furyl group in a different position.

Comparison: N-(3-Furylmethyl)benzylamine is unique due to the presence of both the benzylamine and 3-furylmethyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not observed in simpler analogues .

Biological Activity

N-(3-Furylmethyl)benzylamine is an organic compound characterized by the presence of a benzylamine group attached to a 3-furylmethyl moiety. This compound has garnered attention due to its potential biological activities, including its interactions with various molecular targets and its applications in medicinal chemistry.

Chemical Structure

The molecular structure of this compound includes:

  • Benzylamine Group : Contributes to its reactivity and ability to form hydrogen bonds.
  • 3-Furylmethyl Moiety : Enhances binding affinity and specificity towards biological targets.

Synthesis Methods

This compound can be synthesized through several methods, primarily involving the reaction of 3-furaldehyde with benzylamine under mild conditions. Common synthetic routes include:

  • Nucleophilic Addition : Using amines and potassium isocyanate in an aqueous environment.
  • Reflux Conditions : Often employed to ensure complete conversion during synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanisms include:

  • Hydrogen Bonding : The benzylamine group forms hydrogen bonds with target proteins.
  • Electrostatic Interactions : These interactions influence the activity of enzymes or receptors, potentially modulating various biological pathways .

Mutagenicity Studies

Research has indicated that compounds related to benzylamines, including this compound, exhibit mutagenic properties. For example, studies on unsymmetrically substituted N-nitrosomethylbenzylamine show that it acts as an oesophageal carcinogen, exhibiting both methylating and benzylating activities. These findings suggest that similar compounds may induce mutations in bacterial models such as Salmonella typhimurium .

Antimicrobial Activity

Recent investigations have highlighted the potential antimicrobial properties of this compound derivatives. Preliminary assays indicate that certain substituted benzylamines demonstrate both antifungal and antibacterial activities, suggesting their utility in developing new antimicrobial agents .

Comparative Analysis with Related Compounds

Compound NameStructure CharacteristicsBiological Activity
This compoundBenzylamine + 3-furylmethylMutagenic, antimicrobial
BenzylamineSimpler structure without furyl groupLimited biological activity
FurfurylamineContains furyl group but lacks benzyl moietyLower binding affinity
N-(2-Furylmethyl)benzylamineSimilar structure with different furyl positionPotentially different biological effects

Applications in Drug Development

Due to its diverse biological activities, this compound is being explored as a lead compound in drug development. Its unique structural features allow it to serve as a building block for synthesizing more complex organic molecules that may target specific diseases or conditions.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-4-11(5-3-1)8-13-9-12-6-7-14-10-12/h1-7,10,13H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVHSMSLCFIRFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzylamine (16 g, 150 mmol) was dissolved in dichloroethane (320 ml), and the solution was mixed with acetic acid (77 ml, 1.3 mol), sodium triacetoxyborohydride (57 g, 590 mmol) and 3-furaldehyde (13 g, 130 mmol) and stirred at room temperature for 16 hours. 5 N Sodium hydroxide aqueous solution was added to the reaction solution until it became basic, and the reaction product was extracted with ethyl acetate. The organic layer was washed with saturated brine and then dried with anhydrous magnesium sulfate. The solvent was removed by evaporation from the organic layer under a reduced pressure, and the thus obtained material was separated and purified by a silica gel column chromatography to obtain 19 g (100 mmol, 77% in yield) of the title compound.
Quantity
16 g
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reactant
Reaction Step One
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320 mL
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solvent
Reaction Step One
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77 mL
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reactant
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57 g
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reactant
Reaction Step Two
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13 g
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three

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